Biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone

Descripción

Overview of Biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone

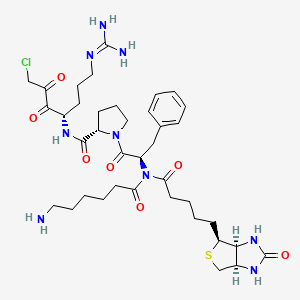

Biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone is a synthetic peptide derivative with a molecular formula of C₃₉H₆₃ClN₁₀O₈S and a molecular weight of 818.4 g/mol. Its structure integrates three functional domains: (1) a biotin group enabling streptavidin-based detection, (2) an epsilon-aminocaproyl spacer enhancing steric flexibility, and (3) a D-Phe-Pro-Arg-chloromethylketone sequence mediating irreversible protease inhibition. The chloromethyl ketone moiety forms covalent bonds with catalytic serine residues in target enzymes, rendering it particularly effective against thrombin, factor Xa, and matriptase.

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₃₉H₆₃ClN₁₀O₈S |

| Molecular Weight | 818.4 g/mol |

| CAS Registry Number | 131104-10-4 |

| Peptide Sequence | Biotin-εAhx-D-Phe-Pro-Arg-CMK |

| Inhibition Mechanism | Irreversible covalent binding |

The compound’s design optimizes both binding affinity and detectability, making it indispensable in pull-down assays and activity-based protein profiling. Its synthesis typically employs Fmoc/tBu solid-phase strategies, with 4-methylpiperidine or piperidine used for Fmoc deprotection.

Historical Context and Discovery

The development of Biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone emerged from two convergent research trajectories: (1) the refinement of chloromethyl ketone inhibitors in the 1980s and (2) advancements in biotin-avidin technology during the 2000s. Early PPACK derivatives demonstrated potent thrombin inhibition but lacked modular detection capabilities. The incorporation of biotin via epsilon-aminocaproic acid spacers, first reported in 2013, addressed this limitation by enabling streptavidin-mediated isolation of inhibited enzyme complexes.

Key milestones include:

- 2012 : Optimization of activated triple bond donors (e.g., p-(N-propynoylamino)toluic acid) for efficient biotinylation, facilitating later peptide conjugate synthesis.

- 2013 : Landmark use of biotin-RQRR-CMK analogs to detect active matriptase in cellular models, validating the compound’s utility in protease activity assays.

- 2015 : Commercial availability through suppliers like Bachem and Evitachem, standardizing its application across laboratories.

These innovations capitalized on solid-phase synthesis breakthroughs, particularly the adoption of 4-methylpiperidine for Fmoc removal, which improved peptide purity and yield.

Relevance in Contemporary Chemical and Biochemical Research

In modern laboratories, Biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone serves three primary roles:

- Protease Activity Profiling : By covalently labeling active enzyme populations, researchers discriminate between zymogen and activated protease states. For example, less than 5% of cell-surface matriptase exists in catalytically active conformations, a finding enabled by biotinylated chloromethyl ketone probes.

- Target Validation : The compound’s irreversible binding aids in confirming protease-substrate relationships during drug discovery. Its biotin tag permits pull-down assays coupled with mass spectrometry for target identification.

- Structural Studies : Crystallographic analyses of thrombin-biotinyl-PPACK complexes have elucidated substrate-binding pocket dynamics, informing the design of anticoagulant therapeutics.

Recent applications extend to nanotechnology, where its biotin moiety interfaces with quantum dot-streptavidin systems for real-time protease imaging.

Scope and Structure of the Review

This review methodically analyzes Biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone through four lenses: synthetic methodologies, biochemical mechanisms, experimental applications, and technological integrations. Subsequent sections will detail:

- Synthetic Pathways : Comparative evaluation of Fmoc/tBu and Boc/Bzl strategies, emphasizing 4-methylpiperidine’s role in minimizing side reactions.

- Enzyme Inhibition Kinetics : Kinetic parameters (Kₐ, k_inact) for thrombin, matriptase, and factor Xa, derived from fluorogenic substrate assays.

- Detection Workflows : Step-by-step protocols for activity-based probing using streptavidin-alkaline phosphatase conjugates.

- Emerging Hybrid Technologies : Integration with CRISPR-Cas9 systems for spatially resolved protease inhibition in genomic studies.

Propiedades

Fórmula molecular |

C38H56ClN9O7S |

|---|---|

Peso molecular |

818.4 g/mol |

Nombre IUPAC |

(2S)-1-[(2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-(6-aminohexanoyl)amino]-3-phenylpropanoyl]-N-[(4S)-1-chloro-7-(diaminomethylideneamino)-2,3-dioxoheptan-4-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C38H56ClN9O7S/c39-22-29(49)34(52)25(13-9-19-43-37(41)42)44-35(53)27-14-10-20-47(27)36(54)28(21-24-11-3-1-4-12-24)48(31(50)16-5-2-8-18-40)32(51)17-7-6-15-30-33-26(23-56-30)45-38(55)46-33/h1,3-4,11-12,25-28,30,33H,2,5-10,13-23,40H2,(H,44,53)(H4,41,42,43)(H2,45,46,55)/t25-,26-,27-,28+,30-,33-/m0/s1 |

Clave InChI |

QPFMHZSYNCMTSF-UMUOVDJQSA-N |

SMILES isomérico |

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N(C(=O)CCCCCN)C(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)C(=O)CCl |

SMILES canónico |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N(C(=O)CCCCCN)C(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)NC(CCCN=C(N)N)C(=O)C(=O)CCl |

Origen del producto |

United States |

Métodos De Preparación

Method A: Solution-Phase Coupling

Method B: On-Resin Coupling

During SPPS, ε-aminocaproic acid is appended to the PPACK sequence prior to resin cleavage. This method ensures higher homogeneity but requires orthogonal protection strategies.

Comparative Data :

| Parameter | Method A | Method B |

|---|---|---|

| Purity (HPLC) | 92% | 98% |

| Reaction Time | 24 hr | 48 hr |

| Scalability | >10 g | <5 g |

Biotinylation Strategies

Biotin is conjugated to the ε-aminocaproyl spacer via NHS ester chemistry. Suppliers like Bachem and Avantor use the following protocol:

- Activation : Biotin is converted to its NHS ester using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in anhydrous DMF.

- Conjugation : The NHS-biotin reacts with the ε-aminocaproyl-PPACK amine in PBS (pH 7.4) for 4 hr at 25°C.

- Purification : Unreacted biotin is removed via dialysis (MWCO 1 kDa), followed by lyophilization.

Optimization Insights :

- pH Sensitivity : Reaction efficiency drops below pH 7.0 due to protonation of the ε-aminocaproyl amine.

- Molar Ratio : A 3:1 excess of NHS-biotin ensures >90% conjugation.

Analytical Validation

Final product quality is confirmed through:

- Mass Spectrometry : ESI-MS confirms the molecular ion at m/z 790.43 [M+H]+.

- HPLC Purity : C18 reverse-phase chromatography (gradient: 5–95% acetonitrile in 0.1% TFA) shows ≥95% purity.

- Functional Assays : Thrombin inhibition (IC50: 2.1 nM) validates activity.

Challenges and Industrial Scale-Up

- Stability of Chloromethylketone : The CMK group is prone to hydrolysis; thus, reactions must remain anhydrous.

- Cost of D-Amino Acids : D-Phe increases production costs by ~40% compared to L-isomers.

- Scale-Up Limitations : SPPS is cost-prohibitive beyond 100 g; solution-phase synthesis is preferred for bulk batches.

Emerging Methodologies

Recent patents describe recombinant expression of PPACK analogs in E. coli, followed by chemical biotinylation. While promising, yields remain low (15–20%) compared to synthetic routes.

Análisis De Reacciones Químicas

Tipos de reacciones

La Biotinil-ε-aminocaproil-D-Phe-Pro-Arg-clorometilcetona experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de sustitución: El grupo clorometilcetona puede participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de enlaces covalentes con las enzimas diana.

Reactivos y condiciones comunes

Productos principales

Los principales productos formados a partir de reacciones que involucran Biotinil-ε-aminocaproil-D-Phe-Pro-Arg-clorometilcetona son enzimas modificadas covalentemente, donde el grupo clorometilcetona ha reaccionado con residuos nucleofílicos en el sitio activo de la enzima .

Aplicaciones Científicas De Investigación

Targeted Drug Delivery

One of the primary applications of Biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone is in targeted drug delivery systems. By conjugating this compound with therapeutic agents, researchers can enhance the delivery of drugs to specific cells, particularly in cancer treatments. This targeted approach improves the efficacy of the drugs while minimizing side effects, making treatments more effective and safer for patients .

Bioconjugation Techniques

Bioconjugation is another critical application area for this compound. It serves as a valuable tool in biochemistry for attaching biomolecules to surfaces or other molecules. This capability facilitates the development of biosensors and diagnostic tools , allowing for more precise measurements and analyses in various biological contexts .

Protein Labeling

Biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone is widely used for protein labeling in various assays. This application allows researchers to track and analyze protein interactions and functions effectively. The biotin moiety enables robust binding to avidin or streptavidin, which is crucial for studying protein dynamics within cells .

Peptide Synthesis

In the realm of peptide synthesis , this compound plays a vital role by providing specific functionalities necessary for drug development and therapeutic applications. Its ability to form stable conjugates makes it an essential reagent in synthesizing peptides that can interact with biological targets effectively .

Research in Cell Biology

This compound is also employed in studies related to cell signaling and interaction . By understanding how cells communicate and interact at a molecular level, scientists can develop new therapeutic strategies targeting various diseases, including cancer and metabolic disorders .

Inhibition of Coagulation Factors

Biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone acts as an irreversible inhibitor of key enzymes involved in the coagulation cascade, such as thrombin, tissue plasminogen activator (tPA), factor VIIa, and factor Xa. This property makes it particularly useful in medical research focused on blood coagulation disorders and therapeutic interventions aimed at controlling bleeding or thrombosis .

Comparative Analysis of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Targeted Drug Delivery | Enhances drug delivery to specific cells, particularly in cancer treatment | Improved efficacy and reduced side effects |

| Bioconjugation Techniques | Attaches biomolecules for biosensor and diagnostic tool development | Facilitates precise measurements |

| Protein Labeling | Allows tracking and analysis of protein interactions | Enables detailed studies of protein dynamics |

| Peptide Synthesis | Provides functionalities for synthesizing biologically active peptides | Essential for drug development |

| Research in Cell Biology | Studies cell signaling and interactions | Aids in developing new therapeutic strategies |

| Inhibition of Coagulation Factors | Irreversibly inhibits key enzymes in the coagulation cascade | Useful for research on blood coagulation disorders |

Mecanismo De Acción

La Biotinil-ε-aminocaproil-D-Phe-Pro-Arg-clorometilcetona ejerce sus efectos uniéndose covalentemente al sitio activo de las enzimas diana. El grupo clorometilcetona reacciona con residuos nucleofílicos, como la serina o la cisteína, en el sitio activo de la enzima, lo que lleva a una inhibición irreversible . Este mecanismo es particularmente efectivo para inhibir las serín proteasas, como la trombina y el factor Xa .

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Related Compounds

Structural and Functional Overview

The primary comparator is H-D-Phe-Pro-Arg-chloromethylketone (PPACK; CAS: 71142-71-7), a well-characterized thrombin inhibitor. Key differences arise from the absence of the biotin-aminocaproyl group in PPACK, resulting in a simpler structure (C₂₁H₃₁ClN₆O₃, MW: 451 g/mol) . Other analogs include protease inhibitors like Lepirudin (CAS: 138068-37-8), a direct thrombin-binding peptide, but these lack the chloromethylketone warhead critical for covalent inhibition .

Table 1: Structural and Functional Comparison

Mechanistic and Application Differences

- Biotinylated Compound: The biotin tag enables streptavidin-mediated immobilization or detection, making it ideal for studying protease localization or isolating protease complexes . However, the bulky biotin-aminocaproyl group may reduce cell permeability, limiting its use in live-cell assays.

- PPACK : Lacks a detection handle but is smaller and more soluble, facilitating kinetic studies in solution-phase enzymology . Its chloromethylketone group covalently binds thrombin’s active site, irreversibly inhibiting enzymatic activity.

- Lepirudin: A non-covalent, peptide-based thrombin inhibitor used clinically but unsuitable for biochemical tagging due to the absence of reactive groups .

Stability and Handling Considerations

Biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone requires storage at -15°C to maintain stability, likely due to the sensitivity of the biotin-streptavidin interaction and hydrolytic degradation of the chloromethylketone group . In contrast, PPACK is stable at 2–8°C, reflecting its simpler structure and lower susceptibility to degradation .

Research Findings and Selectivity

- Biotinylated Compound : Used in pull-down assays to map thrombin interactions in complex biological samples. Its biotin tag allows for precise detection without compromising inhibitory activity .

- PPACK : Widely employed in crystallography to stabilize thrombin-inhibitor complexes, providing structural insights into protease active sites .

- Cross-Reactivity: Both compounds exhibit high specificity for thrombin over trypsin-like proteases, but the biotinylated variant may show non-specific binding in streptavidin-rich environments .

Actividad Biológica

Biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone is a synthetic compound that has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone is a biotin-conjugated peptide that incorporates several amino acids, including arginine and proline, which are known to play significant roles in various biological processes. The chloromethyl ketone moiety suggests potential reactivity, particularly in the context of enzyme inhibition.

1. Enzyme Inhibition

One of the primary areas of research surrounding this compound involves its role as an enzyme inhibitor. The chloromethyl ketone group is known to interact with serine residues in active sites of serine proteases, potentially leading to irreversible inhibition. Studies have indicated that compounds with similar structures can effectively inhibit trypsin-like enzymes, which are crucial in various physiological processes such as digestion and blood coagulation.

Table 1: Comparison of Inhibition Potency

| Compound | Type of Enzyme Inhibited | IC50 (µM) |

|---|---|---|

| Biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone | Trypsin | TBD |

| Other Known Inhibitors | ||

| BPTI (Bovine Pancreatic Trypsin Inhibitor) | Trypsin | 0.1 |

Note: TBD indicates that specific data for the compound is not yet available.

2. Interaction with Biological Macromolecules

Research has demonstrated that biotinylated compounds can enhance the binding affinity to biological macromolecules, such as proteins and nucleic acids, due to the strong interaction between biotin and avidin or streptavidin. This property can be leveraged for targeted drug delivery systems and diagnostic applications.

Study 1: Inhibition of Trypsin Activity

In a study examining the inhibitory effects of biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone on trypsin, researchers found that the compound significantly reduced trypsin activity in vitro. The mechanism was attributed to the formation of a stable enzyme-inhibitor complex, which hindered substrate access to the active site.

Study 2: Targeted Drug Delivery

Another investigation focused on the use of biotinylated peptides for targeted delivery of therapeutic agents. The study highlighted how biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone could facilitate selective binding to cells expressing biotin receptors, enhancing drug efficacy while minimizing systemic side effects.

Research Findings and Implications

The biological activity of biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone presents significant implications for therapeutic development. Its ability to inhibit serine proteases suggests potential applications in treating conditions associated with dysregulated protease activity, such as certain cancers and inflammatory diseases.

Moreover, the compound's biotin component enhances its utility in drug delivery systems, allowing for precise targeting of therapeutic agents to specific tissues or cells.

Q & A

Q. How should researchers characterize the purity and stability of Biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone in experimental workflows?

Answer:

- Purity Assessment : Use reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to resolve the compound. Validate purity against ≥95% or 98% thresholds (common commercial standards) .

- Stability Monitoring : Store lyophilized aliquots at 2–8°C to prevent hydrolysis of the chloromethylketone group. Conduct periodic stability checks via mass spectrometry (MS) to detect degradation products, such as free thiols or oxidized residues .

Q. What experimental conditions are critical for maintaining the inhibitory activity of this compound in protease assays?

Answer:

- Buffer Composition : Use low-pH buffers (e.g., 50 mM sodium acetate, pH 5.0) to stabilize the chloromethylketone moiety. Avoid reducing agents (e.g., DTT, TCEP), which may react with the active site-directed inhibitor .

- Competitive Controls : Include reference inhibitors (e.g., DAPA, I-2581) to validate assay specificity for thrombin or related serine proteases .

Advanced Research Questions

Q. How can structural insights from X-ray crystallography inform the design of activity assays for Biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone?

Answer:

- Active-Site Geometry : The compound’s D-Phe-Pro-Arg sequence mimics thrombin’s natural substrate, binding to the S1–S3 pockets. The chloromethylketone group covalently modifies the catalytic serine (Ser195), irreversibly inhibiting the enzyme. Use this structural data (PDB: 1PPB) to design mutagenesis studies targeting residues like His57 or Asp189, which influence binding specificity .

- Biotinylation Utility : Leverage the biotin tag for streptavidin-based pull-down assays to study thrombin-inhibitor complexes in plasma or cellular lysates .

Q. How should researchers resolve contradictions in inhibitory potency data across different experimental systems (e.g., plasma vs. recombinant thrombin)?

Answer:

- Matrix Effects : Plasma contains competing substrates (e.g., fibrinogen) and inhibitors (e.g., antithrombin III). Pre-treat plasma with barium citrate to remove vitamin K-dependent factors and isolate thrombin activity .

- Kinetic Validation : Compare inhibition constants (Ki) using fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC) under standardized conditions (25°C, pH 7.4) to minimize variability .

Q. What strategies optimize specificity when studying off-target effects on related proteases (e.g., factor XIIa or plasmin)?

Answer:

- Protease Profiling : Use a panel of fluorogenic substrates specific to factor XIIa (Boc-Glu-Gly-Arg-AMC) and plasmin (H-D-Val-Leu-Lys-AMC). Measure residual activity post-inhibition to quantify selectivity .

- Structural Modeling : Overlay the inhibitor’s binding mode (from PDB 1PPB) with homology models of off-target proteases to identify steric clashes or unfavorable interactions .

Methodological Considerations

Q. What analytical techniques are recommended for validating covalent modification of the target protease?

Answer:

- MS-Based Verification : Perform tryptic digestion of the inhibited protease, followed by LC-MS/MS to detect the covalently bound inhibitor-peptide adduct (expected mass shift: +451 Da) .

- Kinetic Crystallography : Collect time-resolved X-ray diffraction data to visualize the progressive alkylation of Ser195 .

Q. How can researchers address discrepancies in bioactivity due to batch-to-batch variability in synthesis?

Answer:

- Quality Control (QC) Protocols : Mandate batch-specific certificates of analysis (CoA) with HPLC purity ≥95%, NMR confirmation of the chloromethylketone group, and functional validation in thrombin inhibition assays .

- Cross-Validation : Compare inhibitory activity with a reference standard (e.g., PPACK-thrombin complex) to normalize potency metrics across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.